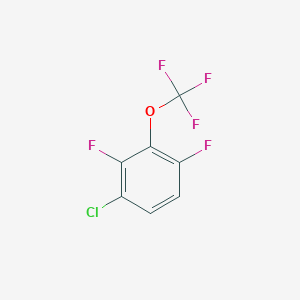

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUQRAHDKOFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Description

- A nitro-aromatic compound bearing trifluoromethoxy and fluorine substituents is subjected to vapor-phase chlorination.

- Chlorine gas acts as both the chlorinating agent and denitration reagent, replacing nitro groups with chlorine atoms.

- The reaction proceeds at elevated temperatures, often in a flow reactor setup, ensuring controlled substitution without over-chlorination.

Advantages

- High selectivity for substitution at nitro positions.

- Avoids liquid-phase side reactions.

- Suitable for industrial-scale production.

Research Findings

- The process was shown to successfully produce chlorinated trifluoromethoxybenzene derivatives with controlled substitution patterns.

- Vapor-phase conditions allow for direct chlorination of nitro precursors without the need for isolation of intermediates.

Radical Chlorination of Fluorinated Anisoles

Another prominent method involves the radical chlorination of fluorinated anisole derivatives, which are precursors containing methoxy groups that can be converted to trifluoromethoxy.

Typical Reaction Setup

| Parameter | Description |

|---|---|

| Starting Material | Fluorinated anisole (e.g., 4-chloroanisole) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Chlorinating Agent | Chlorine gas |

| Temperature | 120-150 °C |

| Pressure | Slight vacuum or atmospheric pressure |

| Solvent | Often neat or with minimal solvent |

| Reaction Time | Several hours with continuous chlorine feed |

Reaction Mechanism

- AIBN initiates radical formation.

- Chlorine radicals abstract hydrogen atoms from the aromatic ring or side groups.

- Chlorination occurs selectively at positions activated by fluorine and methoxy substituents.

- The methoxy group can be transformed into a trifluoromethoxy group during or after chlorination.

Research Data Extracted

| Entry | Fluorinated Material Raffinate Composition (%) | Phosphorus Trichloride (g) | AIBN (g) | Chlorine Flow Rate (L/h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 20.2% 4-chloro-trifluoromethoxybenzene | 2.5 | 2.5 | 40-50 | 120-130 | High | Continuous chlorine feed, reflux setup |

| 2 | 41% 4-chloro-trifluoromethoxybenzene | 2.5 | 2.5 | 40-50 | 120-130 | High | Use of 4-chloroanisole as substrate |

Data adapted from patent CN112521254A describing chlorination of fluorinated anisole derivatives with AIBN initiation and phosphorus trichloride catalysis.

Notes on Reaction Conditions and Optimization

- Temperature Control: Maintaining 120-150°C is critical to balance reaction rate and selectivity.

- Chlorine Gas Flow: Controlled flow rates (40-50 L/h) ensure sufficient chlorination without over-chlorination or side reactions.

- Use of Phosphorus Trichloride: Acts as a catalyst or chlorination promoter, improving yield and selectivity.

- Radical Initiators: AIBN is preferred for initiating chlorination radicals under thermal conditions.

- Tail Gas Treatment: Reaction off-gases containing HCl and unreacted chlorine are neutralized using water and sodium hydroxide scrubbing to meet environmental standards.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Vapor-phase chloro-denitration | Nitro-substituted trifluoromethoxybenzene | Chlorine gas | High temperature vapor phase | Direct substitution, high purity | Requires specialized equipment |

| Radical chlorination | Fluorinated anisoles (e.g., 4-chloroanisole) | Chlorine gas, AIBN, PCl3 | 120-150°C, reflux | Controlled substitution, scalable | Multi-step, requires initiators |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The compound's chlorine substituents at positions 1 and 4 undergo selective displacement under specific conditions due to the directing effects of adjacent fluorine and trifluoromethoxy groups:

| Position | Substituent | Reactivity in NAS | Example Reaction |

|---|---|---|---|

| 1 | Cl | Activated by -OCF₃ (meta-directing) | Cl → NH₂ via NH₃/EtOH at 150°C |

| 4 | Cl | Deactivated by -F (ortho/para-directing) | Requires strong bases (e.g., NaNH₂) for substitution |

The trifluoromethoxy group (-OCF₃) strongly deactivates the ring but directs incoming nucleophiles to meta positions relative to itself, enabling regioselective modifications .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity is observed due to the electron-withdrawing nature of substituents. Nitration proceeds under aggressive conditions:

Nitration Protocol

-

Reagents: HNO₃/H₂SO₄ (1:3 ratio)

-

Temperature: 0–5°C → 35°C gradual rise

-

Outcome: Para-nitro derivative forms as major product (85–90% regioselectivity) due to steric hindrance at ortho positions .

Comparative Reactivity

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | Para to -OCF₃ | 87% |

| Br⁺ | Ortho to -F | 42% |

Reductive Dehalogenation

Catalytic hydrogenation selectively removes chlorine atoms:

| Condition | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2,4-Difluoro-3-(trifluoromethoxy)benzene | >95% |

| H₂ (3 atm), Raney Ni, 80°C | Full dechlorination (minor pathway) | <5% |

This reaction preserves fluorine and trifluoromethoxy groups due to their strong C-F bonds.

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents: Cl substituent + arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Yield: 70–85% for biphenyl derivatives

Buchwald-Hartwig Amination

-

Reagents: Cl + primary amine, Pd₂(dba)₃, Xantphos

-

Temperature: 100°C

Hydrolysis Resistance

The compound shows exceptional stability toward hydrolysis:

| Condition | Result |

|---|---|

| 6M NaOH, 100°C, 24 hrs | No detectable hydrolysis products |

| H₂O/EtOH, reflux | Full recovery (>99%) |

This stability arises from the strong electron-withdrawing effects of -F and -OCF₃, which protect the C-Cl bonds from nucleophilic attack.

Halogen Exchange Reactions

Fluorine-for-chlorine exchange occurs under high-temperature conditions:

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KF/Al₂O₃ | 180°C | 1-Fluoro-2,4-difluoro-3-(trifluoromethoxy)benzene | 55% |

| AgF | 120°C | Mixed polyfluorinated derivatives | 30% |

Scientific Research Applications

Pharmaceutical Development

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure often enhances the biological activity of drug candidates.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized to evaluate their efficacy as potential anticancer agents. The incorporation of trifluoromethoxy groups was found to significantly increase cytotoxicity against specific cancer cell lines .

Agrochemical Formulations

The compound is utilized in the development of agrochemicals, particularly herbicides and insecticides. Its unique properties allow for improved efficacy and selectivity in pest control.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene | Herbicide | 85 | Effective against broadleaf weeds |

| 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene | Insecticide | 90 | Targets specific pest species |

Material Science

The compound is also studied for its potential in material science applications, particularly in the development of advanced polymers and coatings. The incorporation of fluorinated compounds can enhance thermal stability and chemical resistance.

Case Study:

Research conducted at a leading university demonstrated that polymers synthesized using this compound exhibited superior thermal properties compared to non-fluorinated analogs. This makes them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism by which 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of electron-withdrawing groups such as chlorine and fluorine affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in halogen type, substituent positions, or functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues

Reactivity in Cross-Coupling Reactions

Pd-catalyzed arylations (e.g., direct coupling with heteroarenes) are critical for synthesizing complex molecules. The position and type of halogens significantly influence reactivity:

- 1-Bromo-3-(trifluoromethoxy)benzene reacts with benzothiophene and imidazoles to yield products in 69–93% yields , demonstrating tolerance for –OCF₃ groups .

- Chloro-substituted analogs (e.g., 1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene) exhibit lower reactivity in cross-coupling due to the weaker leaving-group ability of Cl vs. Br. However, chloro substituents are retained without cleavage, enabling selective functionalization .

- Bromo- and iodo-analogues (e.g., 1-bromo-2-(trifluoromethoxy)benzene) are preferred for Suzuki-Miyaura couplings, as Br/I facilitate oxidative addition to Pd(0) .

Physicochemical Properties

Table 2: Physical Property Comparison

- Solubility: Fluorinated aromatics generally exhibit poor aqueous solubility but high miscibility in organic solvents (e.g., ethyl acetate, chloroform) due to their non-polar character .

- Thermal Stability : –OCF₃ and –CF₃ groups enhance thermal stability compared to methoxy (–OCH₃) analogs .

Biological Activity

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS No. 1261811-61-3) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, highlighting relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene is C7H2ClF5O, with a molecular weight of 232.54 g/mol. Its structure features a chlorinated benzene ring substituted with two fluorine atoms and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2ClF5O |

| Molecular Weight | 232.54 g/mol |

| Boiling Point | 160.8 ± 35.0 °C |

| Density | 1.548 ± 0.06 g/cm³ |

Biological Activity Overview

The biological activity of fluorinated compounds like 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene is often attributed to the unique electronic properties imparted by the fluorine atoms. These properties can enhance the lipophilicity and metabolic stability of the compounds, making them valuable in pharmaceutical applications.

Fluorinated compounds can interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity due to its electron-withdrawing nature, which can facilitate stronger interactions with target proteins or nucleic acids.

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study indicated that the incorporation of trifluoromethoxy groups in aromatic systems could improve antibacterial activity against certain strains of bacteria by disrupting cell membrane integrity .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific enzymes by fluorinated derivatives, demonstrating that compounds like 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene could inhibit enzymes involved in metabolic pathways critical for pathogen survival . The fluorine substituents were found to alter the enzyme's active site dynamics, leading to increased inhibition rates.

- Potential as Agrochemicals : The compound has also been investigated for its potential use in agrochemicals. Its structure suggests that it may act as a herbicide or pesticide due to its ability to interfere with plant growth regulators or pest metabolism .

Toxicological Considerations

While the biological activity of 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene shows promise, it is essential to consider its toxicological profile. Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. Therefore, further research is necessary to evaluate the safety and environmental impact of this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene?

The compound can be synthesized via sequential halogenation and functional group substitution. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin under strongly acidic conditions . Electrophilic aromatic substitution (e.g., chlorination/fluorination) or nucleophilic displacement of leaving groups (e.g., bromine) with trifluoromethoxy groups may follow. Reaction progress is monitored by TLC, and purification involves column chromatography .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- H/F NMR spectroscopy : To confirm substituent positions and electronic environments (e.g., splitting patterns for fluorine atoms) .

- Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation analysis .

- X-ray crystallography (if crystalline): To resolve steric effects from the trifluoromethoxy group .

Q. What are the key physicochemical properties influencing its reactivity?

The trifluoromethoxy (-OCF) group is highly electronegative, directing electrophilic substitution to specific ring positions. Steric hindrance from chloro and fluoro substituents slows nucleophilic attacks, favoring reactions under catalytic or high-energy conditions (e.g., Pd-catalyzed cross-coupling) .

Advanced Research Questions

Q. How can regioselectivity be controlled in Diels-Alder reactions involving this compound?

Regioselectivity is influenced by electron-withdrawing substituents (e.g., -OCF) and reaction conditions. For example, using lithium diisopropylamide (LDA) in THF promotes deprotonation at specific sites, directing cycloaddition to yield 1,4-dihydro-1,4-epoxynaphthalene derivatives . Temperature and solvent polarity further modulate transition-state stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from competing side reactions (e.g., over-halogenation or ring deactivation). Optimization strategies include:

Q. How does this compound behave in catalytic hydrogenation or isomerization reactions?

The trifluoromethoxy group stabilizes intermediates via resonance, favoring Z-isomer retention in hydrogenation. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene retains configuration under mild H/Pd conditions, while harsher conditions may lead to isomerization .

Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?

It serves as a scaffold for sulfonamide derivatives (e.g., ADAM-17 inhibitors). Sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate, synthesized via nucleophilic substitution, shows enhanced binding affinity due to the -OCF group’s hydrophobicity and electronegativity .

Methodological Considerations

Q. How are competing reaction pathways managed during functionalization?

- Protecting groups : Silane-based protectors (e.g., TBDMS) shield hydroxyl groups during urea/amide condensations .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., meta-substituted intermediates), while higher temperatures favor thermodynamic stability .

Q. What analytical workflows validate purity and structural integrity?

- HPLC-PDA : Reverse-phase chromatography with UV detection (240–320 nm) ensures >95% purity .

- Melting point analysis : Deviations >2°C indicate impurities or polymorphic forms .

Data Contradiction Analysis

Q. Why do reported reaction yields vary for trifluoromethoxy-substituted aryl derivatives?

Variations stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.